

6-chloro-N-cyclohexylpyridazin-3-amine chemical properties

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Compound of Interest

Compound Name: 6-chloro-N-cyclohexylpyridazin-3-amine

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Technical Guide: 6-chloro-N-cyclohexylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-cyclohexylpyridazin-3-amine is a substituted pyridazine derivative. The pyridazine core is a common motif in medicinal chemistry, and compounds bearing this scaffold have been investigated for a wide range of biological activities. This document provides a technical overview of the known chemical properties of **6-chloro-N-cyclohexylpyridazin-3-amine**, a plausible synthetic approach based on established chemical principles, and a discussion of its potential, yet currently undocumented, role in drug discovery.

Chemical Properties

A summary of the available quantitative data for **6-chloro-N-cyclohexylpyridazin-3-amine** is presented below. It is important to note that some of this data is calculated and has been sourced from publicly available chemical databases.

Property	Value	Source
IUPAC Name	6-chloro-N-cyclohexylpyridazin-3-amine	-
CAS Number	1014-77-3	[1]
Molecular Formula	C ₁₀ H ₁₄ ClN ₃	-
Molecular Weight	211.69 g/mol	[1]
Melting Point	167-168 °C	[1]
Solubility (Calculated)	0.66 g/L in water at 25 °C (Very slightly soluble)	[1]
Density (Calculated)	1.246 ± 0.06 g/cm ³ at 20 °C	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-chloro-N-cyclohexylpyridazin-3-amine (3)** is not readily available in the surveyed scientific literature, a plausible synthetic route can be proposed based on the known chemistry of pyridazines. The synthesis would likely proceed in two main stages: the formation of the precursor 6-chloropyridazin-3-amine (2), followed by its subsequent amination with cyclohexylamine.

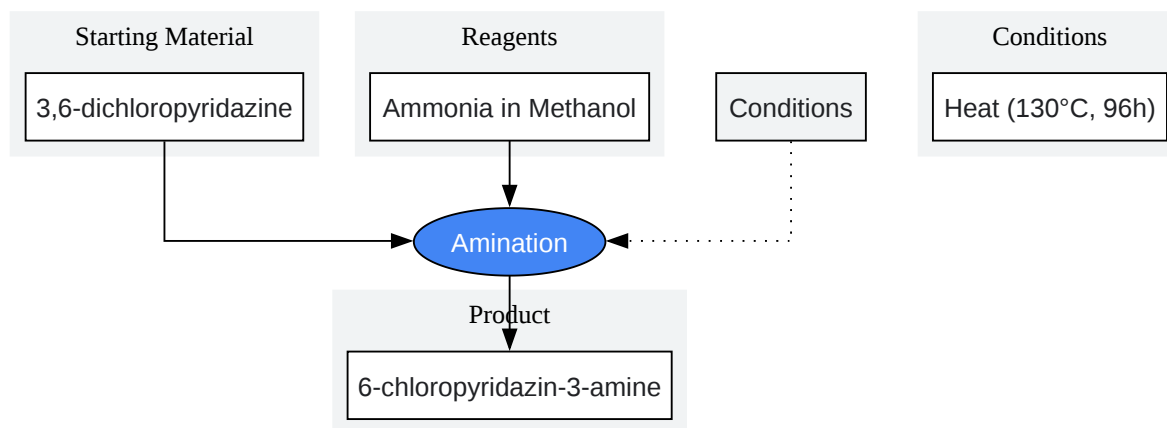
Stage 1: Synthesis of 6-chloropyridazin-3-amine (2)

The precursor, 6-chloropyridazin-3-amine, is synthesized from 3,6-dichloropyridazine (1).

Experimental Protocol (General Method):

- **Reaction Setup:** To a solution of ammonia in methanol (2.0 M), add 3,6-dichloropyridazine (1) slowly.
- **Reaction Conditions:** The reaction mixture is heated in a sealed vessel at approximately 130°C for 96 hours.
- **Work-up:** After cooling the mixture to room temperature, water is added, and the aqueous layer is extracted with ethyl acetate.

- Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 6-chloropyridazin-3-amine (2).



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Synthesis of 6-chloropyridazin-3-amine.

Stage 2: Synthesis of 6-chloro-N-cyclohexylpyridazin-3-amine (3)

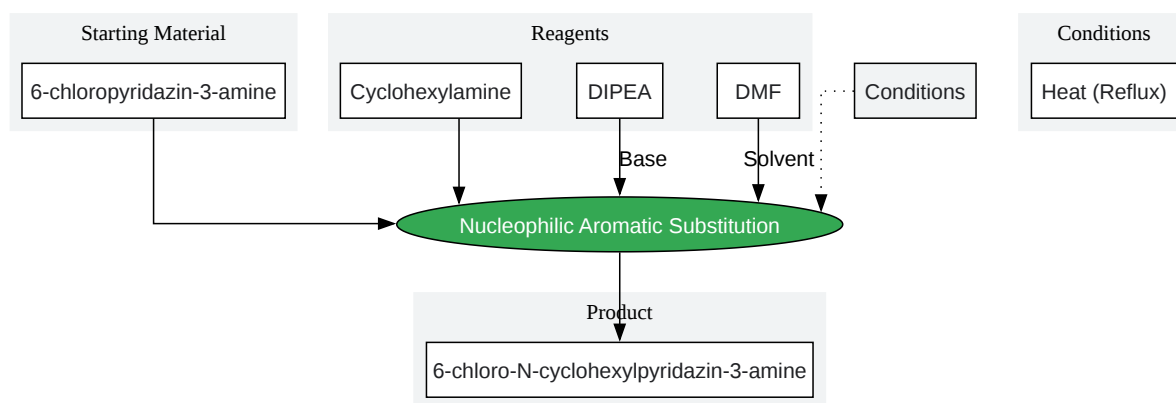
The final product is obtained by the reaction of 6-chloropyridazin-3-amine (2) with cyclohexylamine.

Experimental Protocol (Proposed General Method):

- Reaction Setup: In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 6-chloropyridazin-3-amine (2) and cyclohexylamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.
- Reaction Conditions: The reaction mixture is heated, for example, to reflux, for a period of time to be determined experimentally (e.g., 12-24 hours), until the reaction is complete as

monitored by thin-layer chromatography (TLC).

- Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. Alternatively, the product can be extracted with an organic solvent.
- Purification: The crude product is washed with water and a non-polar organic solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography to yield the final product, **6-chloro-N-cyclohexylpyridazin-3-amine** (3).



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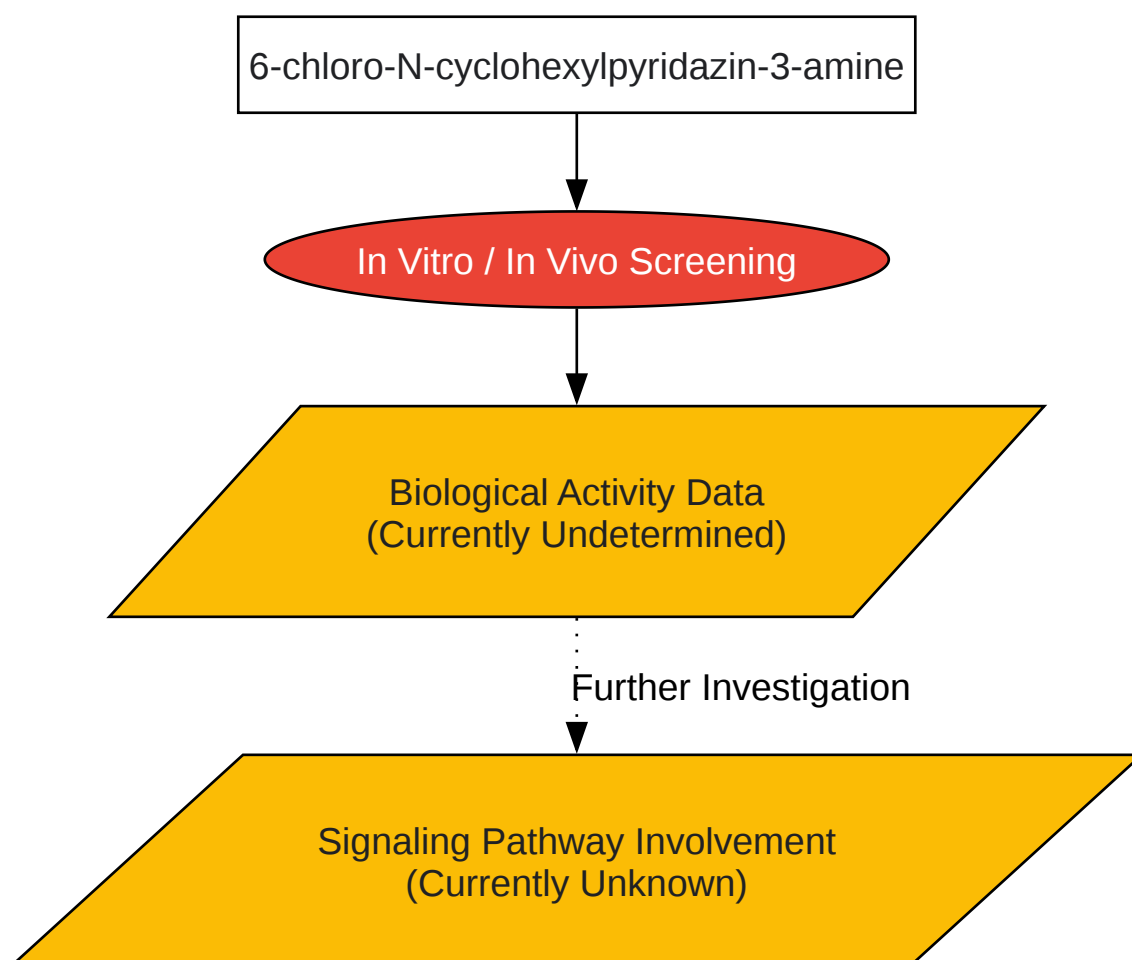
Proposed synthesis of the title compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for **6-chloro-N-cyclohexylpyridazin-3-amine**. The pyridazine nucleus is, however, a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been explored for a variety of therapeutic applications, including as anticancer and anti-inflammatory agents. The biological

effects of such compounds are highly dependent on the nature and position of the substituents on the pyridazine ring.

Given the lack of specific data for **6-chloro-N-cyclohexylpyridazin-3-amine**, any potential biological activity would need to be determined through in vitro and in vivo screening assays.



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Logical workflow for determining biological activity.

Conclusion

6-chloro-N-cyclohexylpyridazin-3-amine is a chemical entity for which basic chemical and physical properties are available. While a specific, validated synthesis protocol has not been published, a plausible route can be devised from known chemical reactions of its precursors. The biological activity and potential applications in drug discovery for this compound remain unexplored. This technical guide serves as a summary of the current knowledge and a starting

point for researchers interested in the further investigation of this and related pyridazine derivatives.

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References

- 1. CAS # 1014-77-3, 6-Chloro-N-cyclohexyl-3-pyridazinamine - chemBlink [www.chemblink.com]
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